2-(Octyloxy)isoindoline-1,3-dione
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Overview
Description
2-(Octyloxy)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied to develop solventless and energy-efficient synthesis techniques . These methods involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the isoindoline-1,3-dione scaffold .
Scientific Research Applications
2-(Octyloxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Octyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, the compound’s inhibition of β-amyloid protein aggregation indicates its capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(Octyloxy)isoindoline-1,3-dione can be compared with other similar compounds within the isoindoline-1,3-dione family:
Phthalimide: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted isoindoline-1,3-diones: These compounds exhibit diverse biological activities and have been studied for their potential therapeutic applications.
3,4-Pyridinedicarboximide: Similar in structure but with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-octoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-6-9-12-20-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
UZPJFZYFAYECOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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